molecular formula C12H16N2 B13005874 N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine

N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine

Cat. No.: B13005874
M. Wt: 188.27 g/mol
InChI Key: HUPUVPRRVMXUAM-UHFFFAOYSA-N
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Description

N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine is an organic compound with the molecular formula C12H16N2 It is characterized by a cyclohexene ring attached to a pyridine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with pyridine-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(cyclohex-3-en-1-ylmethyl)pyridin-3-one.

    Reduction: Formation of N-(cyclohex-3-en-1-ylmethyl)piperidin-3-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, while in catalysis, it may act as a ligand for metal complexes.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine
  • N-(cyclohex-3-en-1-ylmethyl)-pyridin-2-amine

Uniqueness

N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C12H16N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-2,4,7-8,10-11,14H,3,5-6,9H2

InChI Key

HUPUVPRRVMXUAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CNC2=CN=CC=C2

Origin of Product

United States

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